Frovatriptan

Descripción general

Descripción

Frovatriptan es un fármaco triptán desarrollado por Vernalis para el tratamiento de las cefaleas migrañosas, particularmente las asociadas con la menstruación . Es un agonista del receptor de serotonina que causa vasoconstricción de las arterias y venas que irrigan la cabeza . This compound es estructuralmente distinto de, pero farmacológicamente relacionado con, otros agonistas selectivos del receptor de serotonina .

Mecanismo De Acción

Frovatriptan ejerce sus efectos al actuar como agonista en los receptores de serotonina 5-HT1B y 5-HT1D . Esta acción da como resultado la inhibición de la vasodilatación arterial intracraneal y extracraneal, junto con posibles efectos antiinflamatorios e inhibidores del dolor . Se cree que this compound actúa sobre las arterias extracraneales, intracraneales e inhibe la dilatación excesiva de estos vasos en la migraña . La investigación ha demostrado que la migraña puede ser causada por la hinchazón de los vasos sanguíneos alrededor del cerebro, y this compound alivia el dolor asociado con la migraña al estrechar estos vasos sanguíneos .

Análisis Bioquímico

Biochemical Properties

Frovatriptan plays a significant role in biochemical reactions by acting as an agonist for the 5-HT1B and 5-HT1D receptors . These receptors are involved in the regulation of vascular tone and neurotransmitter release. This compound binds with high affinity to these receptors, leading to vasoconstriction of intracranial blood vessels and inhibition of pro-inflammatory neuropeptide release . This interaction helps alleviate migraine symptoms by reducing the dilation of blood vessels and inflammation around the brain .

Cellular Effects

This compound influences various cellular processes, particularly in neurons and vascular cells. By binding to the 5-HT1B and 5-HT1D receptors, this compound inhibits the release of neurotransmitters such as calcitonin gene-related peptide (CGRP), which is involved in migraine pathophysiology . This inhibition reduces neurogenic inflammation and vasodilation, thereby alleviating migraine pain . Additionally, this compound’s action on these receptors modulates cell signaling pathways, impacting gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through high-affinity binding to the 5-HT1B and 5-HT1D receptors . This binding inhibits the excessive dilation of intracranial arteries and reduces the release of pro-inflammatory neuropeptides . This compound’s selective agonism at these receptors also leads to the inhibition of trigeminal nerve activation, which is a key factor in migraine pathogenesis . The compound’s molecular interactions result in the modulation of pain pathways and reduction of migraine symptoms .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and sustained efficacy over time . Its long half-life of approximately 26 hours allows for prolonged therapeutic effects . Studies have demonstrated that this compound maintains its stability and potency in both in vitro and in vivo conditions . Long-term exposure to this compound has not shown significant degradation, and its effects on cellular function remain consistent over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At therapeutic doses, this compound effectively reduces migraine symptoms without significant adverse effects . At higher doses, this compound may cause vasoconstriction and other cardiovascular effects . Studies have shown that this compound’s efficacy in reducing migraine symptoms is dose-dependent, with optimal effects observed at moderate doses . Toxicity and adverse effects are more likely to occur at higher doses, highlighting the importance of appropriate dosing .

Metabolic Pathways

This compound is primarily metabolized in the liver by cytochrome P450 1A2 (CYP1A2) enzyme . The metabolism of this compound results in several metabolites, including hydroxylated this compound and N-acetyl desmethyl this compound . These metabolites are further processed and excreted via the urine and feces . The involvement of CYP1A2 in this compound metabolism indicates potential interactions with other drugs metabolized by the same enzyme .

Transport and Distribution

This compound is rapidly absorbed from the duodenum but has low oral bioavailability . It is distributed within the body with a volume of distribution of 4.2 L/kg in males and 3 L/kg in females . This compound binds to serum proteins at a low rate (approximately 15%) and reversibly binds to blood cells at equilibrium (approximately 60%) . This distribution pattern ensures that this compound reaches its target sites effectively while maintaining a prolonged duration of action .

Subcellular Localization

This compound’s subcellular localization is primarily within the intracranial arteries and trigeminal nerves . Its selective binding to 5-HT1B and 5-HT1D receptors in these regions allows for targeted therapeutic effects . This compound’s localization within these specific compartments is crucial for its efficacy in reducing migraine symptoms . The compound’s ability to inhibit neurogenic inflammation and vasodilation at the subcellular level contributes to its overall therapeutic profile .

Métodos De Preparación

La preparación de frovatriptan implica varias rutas sintéticas y condiciones de reacción. Un método incluye la reacción de clorhidrato de 4-cianofenilhidrazina y 4-benciloxi-ciclohexanona en ácido acético para producir 3-benciloxi-6-ciano-1,2,3,4-tetrahidrocarbazol . Este producto se hidroliza luego con hidróxido de sodio para dar 3-hidroxi-6-ciano-1,2,3,4-tetrahidrocarbazol, que se trata adicionalmente con cloruro de tosilo en presencia de piridina para producir el tetrahidrocarbazol tosilado correspondiente . El grupo tosiloxi se elimina mediante tratamiento con metilamina en un tubo sellado a 100 °C para producir 3-metilamino-6-ciano-1,2,3,4-tetrahidrocarbazol .

Análisis De Reacciones Químicas

Frovatriptan experimenta varios tipos de reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen hidróxido de sodio para la hidrólisis, cloruro de tosilo para la tosilación y metilamina para la eliminación del grupo tosiloxi . Los productos principales formados a partir de estas reacciones incluyen 3-hidroxi-6-ciano-1,2,3,4-tetrahidrocarbazol y 3-metilamino-6-ciano-1,2,3,4-tetrahidrocarbazol .

Aplicaciones Científicas De Investigación

Frovatriptan se utiliza principalmente en el campo médico para el tratamiento agudo de los ataques de migraña con o sin aura en adultos . También se utiliza para la prevención a corto plazo de la migraña menstrual . En la investigación científica, this compound se estudia por su eficacia y seguridad en el tratamiento de las migrañas, así como sus interacciones farmacocinéticas con otros medicamentos . Además, this compound se utiliza en estudios computacionales para evaluar su estabilidad molecular, reactividad y potencial farmacológico .

Comparación Con Compuestos Similares

Frovatriptan se compara con otros fármacos triptán como sumatriptán, rizatriptán, zolmitriptán y almotriptán . Si bien todos estos triptanes son efectivos para tratar las migrañas, this compound tiene una vida media de eliminación terminal más larga en sangre (aproximadamente 26 horas) en comparación con otros triptanes . Esta vida media más larga se traduce en un efecto terapéutico más sostenido y menores tasas de recurrencia de los síntomas de migraña . Además, this compound generalmente se tolera mejor que otros triptanes, con menos eventos adversos relacionados con los medicamentos .

Actividad Biológica

Frovatriptan is a selective agonist for the 5-HT_1B and 5-HT_1D serotonin receptors, primarily used in the treatment of migraine. Its unique pharmacological profile, particularly its long half-life and efficacy in treating menstrually associated migraine (MAM), makes it a significant compound in migraine management.

Pharmacodynamics

This compound exhibits high affinity for the 5-HT_1B and 5-HT_1D receptors, with a binding affinity approximately four times greater than that of sumatriptan at the 5-HT_1B receptor. It acts by:

- Vasoconstriction : this compound inhibits excessive dilation of extracerebral and intracranial arteries, which is crucial during migraine attacks.

- Inhibition of Trigeminal Nuclei : It reduces trigeminal nuclei cell excitability, contributing to its analgesic effects.

- Reduction of Inflammation : The activation of these receptors also helps to mitigate neurogenic inflammation associated with migraines .

Pharmacokinetics

This compound's pharmacokinetic properties are distinct among triptans:

- Absorption : Rapidly absorbed from the gastrointestinal tract with an oral bioavailability of about 22%–30%.

- Half-life : The terminal half-life is approximately 26 hours, allowing for sustained therapeutic effects, particularly beneficial for MAM management .

- Metabolism : Primarily metabolized by CYP 1A2, yielding several metabolites with varying affinities for serotonin receptors. Notably, desmethyl this compound has significantly lower receptor affinity compared to the parent compound .

Case Studies and Clinical Trials

-

Menstrually Associated Migraine (MAM) :

- A randomized trial involving 546 women demonstrated that this compound significantly reduced the incidence of MAM headaches. The incidence during a six-day perimenstrual period was 67% for placebo, 52% for this compound 2.5 mg once daily (QD), and 41% for twice daily (BID) administration. Both dosing regimens were superior to placebo, with BID showing greater efficacy (p < 0.001) .

-

Acute Migraine Treatment :

- In a double-blind study comparing this compound to rizatriptan, patients treated with this compound exhibited a longer duration of pain relief and a higher rate of being pain-free at four hours without rescue medication (38.9% vs. 5.6%, p = 0.045). The cumulative hazard of recurrence was also lower in the this compound group .

Data Table: Pharmacokinetic and Efficacy Comparison

| Parameter | This compound | Rizatriptan |

|---|---|---|

| Terminal Half-Life | 26 hours | 3.2 hours |

| Oral Bioavailability | 22%–30% | 40% |

| Time to Peak Concentration | ~2–3 hours | ~2.3 hours |

| Pain-Free at 4 Hours | 38.9% | 5.6% |

| Cumulative Recurrence Hazard | Lower | Higher |

Safety Profile

This compound is generally well-tolerated, with adverse events similar to those observed with placebo treatments. Common side effects include dizziness, fatigue, and nausea, but serious cardiovascular events are rare due to its selective action on serotonin receptors rather than broader vasoconstrictive effects seen in non-selective agents .

Propiedades

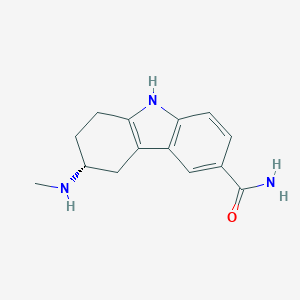

IUPAC Name |

(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSQPHWEGNHMSK-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023080 | |

| Record name | Frovatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Frovatriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015133 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, 1.23e-01 g/L | |

| Record name | Frovatriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00998 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Frovatriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015133 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Three distinct pharmacological actions have been implicated in the antimigraine effect of the triptans: (1) stimulation of presynaptic 5-HT1D receptors, which serves to inhibit both dural vasodilation and inflammation; (2) direct inhibition of trigeminal nuclei cell excitability via 5-HT1B/1D receptor agonism in the brainstem and (3) vasoconstriction of meningeal, dural, cerebral or pial vessels as a result of vascular 5-HT1B receptor agonism., Frovatriptan is believed to act on extracerebral, intracranial arteries and to inhibit excessive dilation of these vessels in migraine. In anesthetized dogs and cats, intravenous administration of frovatriptan produced selective constriction of the carotid vascular bed and had no effect on blood pressure (both species) or coronary resistance (in dogs)., Frovatriptan succinate is a selective agonist of serotonin (5-hydroxytryptamine; 5-HT) type 1B and 1D receptors. Frovatriptan is structurally distinct from, but pharmacologically related to, other selective 5-HT1B/1D receptor agonists (e.g., almotriptan, naratriptan, rizatriptan, sumatriptan). Because the mechanisms involved in the pathogenesis of migraine are not clearly understood, the precise mechanism of action of 5-HT1 receptor agonists in the management of migraine has yet to be established. However, current data suggest that 5-HT1 receptor agonists, including frovatriptan, may ameliorate migraine through selective constriction of certain intracranial blood vessels, inhibition of neuropeptide release, and/or reduced transmission in the trigeminal pain pathway., Frovatriptan has no significant effects on GABAA mediated channel activity and has not significant affinity for benzodiazepine binding sites. Frovatriptan is believed to act on extracerebral, intracranial arteries and to inhibit excessive dilation of these vessels in migraine. | |

| Record name | Frovatriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00998 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FROVATRIPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7363 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

158747-02-5 | |

| Record name | Frovatriptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158747-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Frovatriptan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158747025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Frovatriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00998 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Frovatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FROVATRIPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H82Q2D5WA7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FROVATRIPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7363 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Frovatriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015133 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Frovatriptan is a selective agonist of the serotonin (5-HT) receptors 5-HT1B and 5-HT1D. [, , , ] These receptors are found on blood vessels in the brain and are involved in the transmission of pain signals. By activating these receptors, this compound causes constriction of these blood vessels, which is thought to be its main mechanism of action in relieving migraine headaches. [, , , , ] This constriction effect is particularly pronounced in cerebral vessels compared to coronary arteries, making it potentially favorable for patients with coronary artery disease risk. [, ]

ANone: While the provided research doesn’t delve into specific structural modifications of this compound, it highlights that its high affinity for 5-HT1B receptors contributes to its long duration of action and efficacy in migraine treatment. [, , , ] Further research exploring structural analogs and their pharmacological profiles would be needed to understand the full impact of structural changes.

ANone: this compound is metabolized by multiple pathways, a unique characteristic among triptans, which contributes to its long half-life in plasma (26 hours). [, ] This long half-life translates into a longer duration of action, potentially leading to sustained pain relief and reduced headache recurrence. [, , ] Specific formulation strategies are not discussed in detail within the provided papers.

ANone: this compound demonstrates a long terminal elimination half-life of approximately 26 hours, independent of age, gender, and renal function. [, ] This characteristic is attributed to its low lipophilicity, low oral bioavailability (24-30%), and partial metabolism by cytochrome P450 CYP1A2. [, ] The long half-life likely contributes to its sustained efficacy in reducing migraine symptoms, particularly in terms of lower headache recurrence compared to other triptans. [, , , , , ] Approximately 50% of the drug is excreted renally. []

ANone: Preclinical studies have demonstrated that this compound effectively constricts isolated basilar arteries, mimicking its proposed mechanism of action in migraine relief. [] This effect was also observed in rat carotid arteries. [] While it can constrict coronary arteries in vitro, a bell-shaped response curve suggests potential relaxation at higher concentrations. [, ] In vivo studies in dogs showed minimal impact on cardiac function and coronary hemodynamics, even in a myocardial infarction model. []

- Several double-blind, placebo-controlled trials demonstrated this compound's efficacy in treating migraine headaches. [, , , , , , , ] These trials showed significant improvements in headache response rates, pain-free rates, and reduced headache recurrence compared to placebo. [, , , , , , , ]

- Studies comparing this compound to other triptans (zolmitriptan, rizatriptan, almotriptan) showed similar efficacy in terms of pain relief, but with a notably lower recurrence rate, supporting its sustained effect. [, , , ]

- Open-label, post-marketing studies further supported this compound's efficacy and tolerability in routine clinical settings. [, ] These studies highlighted its rapid onset of action, long duration of effect, and good tolerability profile. [, ]

- This compound proved beneficial in managing menstrual migraine, both in acute treatment and short-term prevention. [, , , , , ] A 6-day regimen during the perimenstrual period effectively reduced the incidence and severity of menstrual migraine attacks. [, , ]

- Studies also explored its use in patients with hypertension, showing efficacy but with potentially lower response rates compared to normotensive individuals. [, ]

ANone: Several analytical techniques have been explored for the analysis of this compound:

- Reverse-phase high-performance liquid chromatography (RP-HPLC): This method allows for the separation and quantification of this compound in formulations. [, ]

- Spectrophotometry: This technique uses light absorption characteristics of this compound to determine its concentration in samples. [, ]

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity for quantifying this compound in biological samples like rabbit plasma. []

- Ultra performance liquid chromatography (UPLC): This technique provides rapid and efficient separation for dissolution studies of this compound tablets. [, ]

ANone: One study used a validated RP-UPLC method to determine the dissolution rate of this compound tablets. [] The average dissolution rate was found to be 93%, suggesting efficient drug release from the tablet formulation. [] While the study doesn’t directly correlate dissolution rate with bioavailability, it highlights the importance of efficient drug release for therapeutic efficacy.

ANone: The research papers highlight validation parameters such as linearity, accuracy, precision, recovery, and robustness for methods like RP-HPLC and spectrophotometry. [, , ] These validation steps ensure the reliability and reproducibility of analytical data, contributing to the overall quality of the research.

ANone: Several studies directly compared this compound to other triptans (zolmitriptan, rizatriptan, almotriptan). [, , , ] While all demonstrated efficacy in treating migraine attacks, this compound consistently showed a lower headache recurrence rate, potentially due to its longer half-life. [, , , ] This suggests a potential advantage in terms of sustained pain relief and reduced need for rescue medication. [, , , ] Information on cost comparisons and overall impact requires further investigation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.